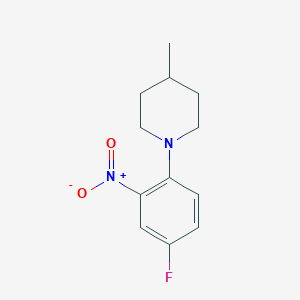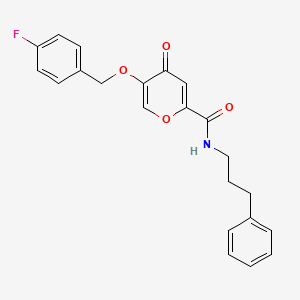
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorocontaining derivatives and closely related compounds typically involves reactions with various primary and secondary amines to form substituted amides and cyclization processes under high temperature. These methods yield compounds with significant structural similarities and potential analogous chemical behaviors (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
Molecular structure analysis of similar fluorocontaining compounds has been performed using techniques like FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support the characterization, offering insights into the non-linear optical (NLO) properties and molecular docking analyses to understand binding modes and potential biological activities (Jayarajan et al., 2019).
Chemical Reactions and Properties
Research on derivatives similar to the queried compound often explores their reactivity, including the formation of amides and cyclization reactions that yield complex structures with potential biological activities. These studies highlight the compounds' chemical versatility and their potential as functional materials or biologically active molecules (Mano et al., 2004).
Physical Properties Analysis
The physical properties, including crystalline structures of related compounds, have been determined through X-ray diffraction data. These analyses reveal the compounds' conformational preferences and intermolecular interactions, providing a basis for understanding their solid-state behaviors and potential applications (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties of related compounds, including their synthesis routes, reactivity, and potential biological activities, have been extensively studied. These studies offer insights into the compounds' mechanisms of action, including interactions with biological targets and inhibitory activities, which may contribute to their potential therapeutic applications (McLaughlin et al., 2016).
Aplicaciones Científicas De Investigación
Scientific Research Applications
Synthesis of Novel Compounds
Research into fluorobenzyl derivatives and related structures has led to the development of new synthetic methods and novel compounds. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines demonstrates the versatility of fluorobenzyl groups in creating complex structures with potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).
Biological Activities
Compounds similar to the one have been investigated for their cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and showed cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Material Science Applications
Research into aromatic polyamides bearing ether and isopropylidene links has contributed to the development of new polymers with desirable properties such as high solubility, thermal stability, and mechanical strength. These polymers have potential applications in various fields, including electronics, aerospace, and automotive industries (Hsiao & Yu, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-(3-phenylpropyl)pyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-18-10-8-17(9-11-18)14-27-21-15-28-20(13-19(21)25)22(26)24-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13,15H,4,7,12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWXBMSNGFQWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)
![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)
![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)
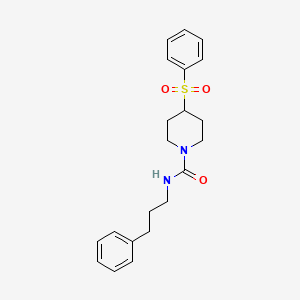
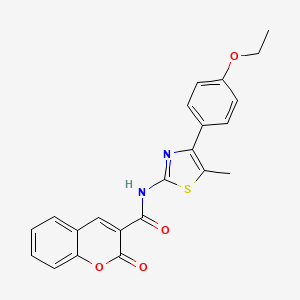
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)
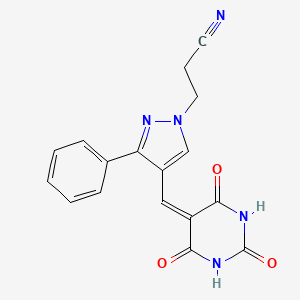
![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
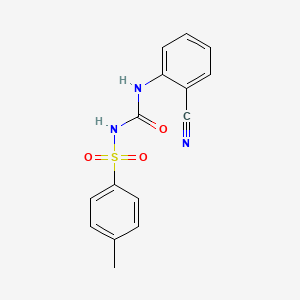
![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
